molecular formula C17H10F3NOS2 B3721533 (5E)-5-benzylidene-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 5650-32-8

(5E)-5-benzylidene-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B3721533
CAS No.: 5650-32-8
M. Wt: 365.4 g/mol
InChI Key: MZPMGVZXABXJQJ-NTEUORMPSA-N
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Description

The compound "(5E)-5-benzylidene-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one" belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure includes:

  • Thiazolidinone core: A 1,3-thiazolidin-4-one ring with a thioxo (C=S) group at position 2.
  • Benzylidene substituent: A (5E)-configured benzylidene group at position 5, contributing aromaticity and planar rigidity.
  • 3-(Trifluoromethyl)phenyl group: A para-substituted trifluoromethyl (-CF₃) group at position 3, enhancing lipophilicity and metabolic stability .

Properties

IUPAC Name

(5E)-5-benzylidene-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NOS2/c18-17(19,20)12-7-4-8-13(10-12)21-15(22)14(24-16(21)23)9-11-5-2-1-3-6-11/h1-10H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPMGVZXABXJQJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361996
Record name ST50147915
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5650-32-8
Record name ST50147915
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-benzylidene-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the condensation of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-benzylidene-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzylidene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

(5E)-5-benzylidene-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-benzylidene-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group enhances its binding affinity to these targets, making it a potent inhibitor.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of thiazolidinones are highly dependent on substituents. Below is a comparative analysis with structurally analogous compounds:

Compound Name Substituents at Key Positions Notable Features Biological Activities
(5E)-5-Benzylidene-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one - 5: Benzylidene
- 3: 3-(Trifluoromethyl)phenyl
High lipophilicity due to -CF₃; planar aromatic system Antimicrobial, anticancer (predicted)
(5Z)-5-[4-(Octyloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one - 5: 4-(Octyloxy)benzylidene
- 3: 3-(Trifluoromethyl)phenyl
Long alkoxy chain enhances solubility; retains -CF₃ Anti-inflammatory, antimicrobial
(5E)-3-Butyl-5-[(4-hydroxyphenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one - 5: 4-Hydroxybenzylidene
- 3: Butyl
Hydroxyl group improves hydrogen-bonding capacity Antioxidant, antimicrobial
(5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one - 5: Pyrazole-benzylidene hybrid
- 3: Methyl
Pyrazole ring adds π-π stacking potential Anticancer, anti-inflammatory
Key Observations:

Electron-Withdrawing Groups (-CF₃) : The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability compared to hydroxyl or methoxy substituents .

Benzylidene vs.

Alkyl vs. Aromatic Substituents : Alkyl groups (e.g., butyl) at position 3 increase flexibility but reduce aromatic interactions, whereas the 3-(trifluoromethyl)phenyl group balances rigidity and lipophilicity .

Mechanistic Insights:
  • The -CF₃ group may inhibit cytochrome P450 enzymes, reducing drug metabolism and prolonging activity .
  • Benzylidene derivatives interact with DNA topoisomerases or kinase domains, while pyrazole hybrids target inflammatory cytokines like TNF-α .

Physicochemical Properties

Property Target Compound (5E)-3-Butyl-5-[(4-hydroxyphenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Molecular Weight ~395.3 g/mol 351.4 g/mol
LogP 4.2 (estimated) 3.1
Solubility Low in water; soluble in DMSO Moderate in polar solvents due to hydroxyl group

Biological Activity

The compound (5E)-5-benzylidene-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and antioxidant properties, supported by relevant data tables and research findings.

Basic Information

  • Molecular Formula : C18H9F6NOS2
  • Molecular Weight : 433.39 g/mol
  • CAS Number : Not specified in the search results.

Structure

The structure of the compound features a thiazolidinone ring with a benzylidene moiety and a trifluoromethyl-substituted phenyl group. This configuration is crucial for its biological activity.

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, related compounds have shown potent inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of synthesized thiazolidinones, revealing that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced inhibition against Gram-positive and Gram-negative bacteria. The specific compound demonstrated an inhibition rate of 91.66% against S. aureus and 88.46% against E. coli .

Anticancer Activity

Thiazolidinones are also recognized for their anticancer properties. Various derivatives have been tested against cancer cell lines, showing promising results.

Case Study: Anticancer Activity

In vitro studies have demonstrated that certain thiazolidinone derivatives inhibit the growth of cancer cells such as HT29 adenocarcinoma and H460 lung cancer cells. The presence of specific substituents on the thiazolidinone scaffold significantly influences their anticancer efficacy .

Antioxidant Activity

Antioxidant activity is another critical aspect of thiazolidinones. The ability to scavenge free radicals contributes to their potential therapeutic applications.

Research Findings

In antioxidant assays, compounds similar to this compound have shown high radical scavenging activity, with some exhibiting over 80% inhibition in ABTS assays .

Summary of Biological Activities

Activity TypeTested Strains/CellsInhibition Rate (%)
AntibacterialStaphylococcus aureus91.66
Escherichia coli88.46
AnticancerHT29 adenocarcinomaSignificant Inhibition
H460 lung cancer cellsSignificant Inhibition
AntioxidantABTS Assay>80%

Chemical Reactivity Descriptors

The chemical reactivity descriptors for related thiazolidinones can provide insight into their biological activity:

CompoundEH (eV)EL (eV)ΔEH-L (eV)χ (eV)η (eV)
Compound 1-6.42-1.265.173.842.58
Compound 2-6.47-1.355.123.912.56

Q & A

Q. What are the optimal synthetic conditions for maximizing yield and purity of (5E)-5-benzylidene-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one?

The synthesis of this thiazolidinone derivative requires precise control of reaction parameters. Key steps include:

  • Temperature : Maintain 60–80°C during condensation to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency .
  • Catalysts : Acidic or basic catalysts (e.g., piperidine) accelerate benzylidene formation .
  • Purification : Use column chromatography or recrystallization to isolate the product. Yield optimization (typically 60–75%) is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic and analytical techniques are most reliable for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR confirm the benzylidene geometry (E/Z configuration) and trifluoromethyl substitution .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C17H11F3NOS2: calc. 394.03, observed 394.98) .
  • X-ray crystallography : Resolves stereochemical ambiguities, such as the planarity of the thiazolidinone ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

Discrepancies often arise from assay conditions or structural analogs. Strategies include:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and microbial strains (e.g., S. aureus for antimicrobial tests) .
  • Substituent analysis : Compare trifluoromethyl (electron-withdrawing) vs. methoxy (electron-donating) groups on bioactivity .
  • Dose-response curves : Establish IC50 values under controlled pH and temperature to minimize variability .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Systematic substitution : Replace the 3-(trifluoromethyl)phenyl group with halogenated or alkylated analogs to assess electronic effects .
  • Molecular docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or β-lactamase using software (e.g., AutoDock Vina) .
  • Bioisosteric replacement : Swap the thioxo group with oxo or imino moieties to modulate solubility and potency .

Q. Table 1: Impact of Substituents on Biological Activity

Substituent PositionGroupBioactivity TrendReference
5-Benzylidene4-Fluorophenyl↑ Anticancer (HeLa)
3-Aryl3-Trifluoromethyl↑ Antimicrobial (MIC: 8 µg/mL)
2-ThioxoOxo replacement↓ Cytotoxicity

Q. How can computational models predict metabolic stability and toxicity?

  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 inhibition .
  • Molecular dynamics : Simulate plasma protein binding (e.g., albumin) to predict half-life .
  • In silico toxicity : Use ProTox-II to flag hepatotoxicity risks based on structural alerts .

Methodological Challenges

Q. What experimental approaches determine stability under storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 14 days. Monitor degradation via HPLC .
  • pH stability : Dissolve in buffers (pH 1–13) and track thiazolidinone ring hydrolysis using UV-Vis spectroscopy .
  • Long-term storage : Store at –20°C in amber vials with desiccants; stability >12 months confirmed via NMR .

Q. How to design assays for evaluating enzyme inhibition (e.g., COX-2)?

  • Enzyme kinetics : Measure IC50 using fluorogenic substrates (e.g., DCFH-DA for ROS detection) .
  • Competitive inhibition : Pre-incubate the compound with the enzyme and substrate (e.g., arachidonic acid) .
  • Control experiments : Include celecoxib (COX-2 inhibitor) and indomethacin (COX-1 inhibitor) for specificity validation .

Data Interpretation

Q. How to reconcile conflicting data between in vitro and in vivo models?

  • Bioavailability factors : Assess solubility (e.g., logP = 3.2) and membrane permeability (Caco-2 assays) .
  • Metabolite profiling : Identify active metabolites via LC-MS after hepatic microsomal incubation .
  • Dosing regimen : Adjust frequency and route (e.g., intraperitoneal vs. oral) to align with pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-benzylidene-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-benzylidene-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.